molecular formula C5H10N2O4 B043563 2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid CAS No. 113139-74-5

2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid

Cat. No.: B043563
CAS No.: 113139-74-5
M. Wt: 162.14 g/mol
InChI Key: WOUIMBGNEUWXQG-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid is a compound with significant importance in various scientific fields It is an amino acid derivative, which means it has a structure similar to amino acids, the building blocks of proteins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid typically involves the reaction of glycine with (2R)-2-amino-3-hydroxypropanoic acid under specific conditions. The reaction is usually carried out in an aqueous medium with the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.

Scientific Research Applications

2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It plays a role in biochemical processes and is used in studies related to protein synthesis and enzyme activity.

    Medicine: It has potential therapeutic applications, including its use in drug development and as a component in pharmaceutical formulations.

    Industry: It is used in the production of various industrial products, including polymers and other materials.

Mechanism of Action

The mechanism of action of 2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid involves its interaction with specific molecular targets and pathways in the body. It may act as a substrate for enzymes involved in biochemical reactions, leading to the formation of various products that play a role in physiological processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which allows it to participate in a wider range of chemical reactions and have diverse applications in various fields .

Properties

IUPAC Name

2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O4/c6-3(2-8)5(11)7-1-4(9)10/h3,8H,1-2,6H2,(H,7,11)(H,9,10)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUIMBGNEUWXQG-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)NCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)NCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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